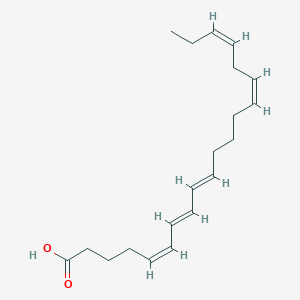
(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,7E,9E,14Z,17Z)-icosapentaenoic acid is the (5Z,7E,9E,14Z,17Z)-isomer of icosapentaenoic acid. It is a conjugate acid of a (5Z,7E,9E,14Z,17Z)-icosapentaenoate.
Scientific Research Applications
Antitumor Effects
A study by Tsuzuki et al. (2005) explored the synthesis of conjugated trienes derived from eicosapentaenoic acid and their induction of apoptosis in colorectal adenocarcinoma cells. The synthesized compounds exhibited potent apoptotic cell death in human tumor cells through membrane phospholipid peroxidation, suggesting potential antitumor applications (Tsuzuki et al., 2005).
Role in Inflammatory Resolution
Research by Mas et al. (2012) identified Resolvin E1 (RvE1), derived from eicosapentaenoic acid, as an effective agent in reducing inflammation in various conditions such as cardiovascular disease. RvE1 was found to significantly reduce dermal inflammation and other inflammatory responses, highlighting its therapeutic potential in inflammatory diseases (Mas et al., 2012).
Biochemical Synthesis and Analysis
A study by Kuklev and Smith (2004) synthesized long-chain n-3 and n-6 fatty acids with a photoactive conjugated tetraene group from naturally occurring fatty acids. These synthesized fatty acids, including variants of eicosapentaenoic acid, have applications in fluorescence techniques and UV light-induced cross-linking in cellular studies (Kuklev & Smith, 2004).
Microbial and Biotechnological Applications
Wen and Chen (2003) reviewed the heterotrophic production of eicosapentaenoic acid by microalgae, emphasizing its role in the regulation of biological functions and potential in treating various human diseases. This research highlights the biotechnological applications of eicosapentaenoic acid in producing valuable fatty acids (Wen & Chen, 2003).
Therapeutic Potential in Neurological Disorders
Unoda et al. (2013) investigated the therapeutic effects of eicosapentaenoic acid on experimental autoimmune encephalomyelitis, a model for multiple sclerosis. The study found significant improvements in clinical scores and reduced inflammation in the central nervous system, suggesting its therapeutic potential in neurological disorders (Unoda et al., 2013).
properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11+,14-13+,16-15- |
InChI Key |
XGTCGDUVXWLURC-FZNBEQTOSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)O |
SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



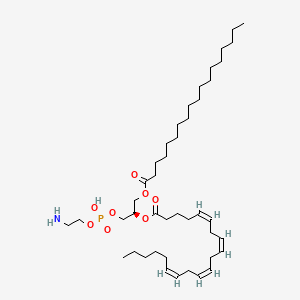
![8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1240323.png)

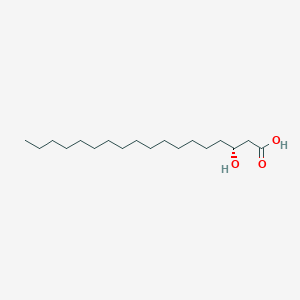

![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)

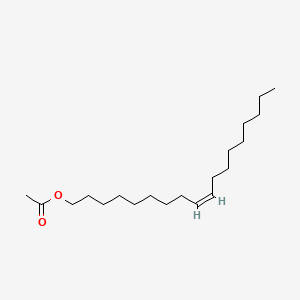
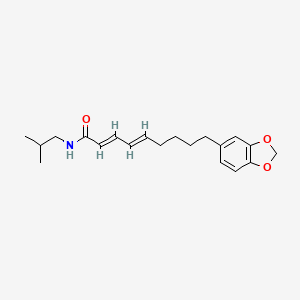

![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)
![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)

